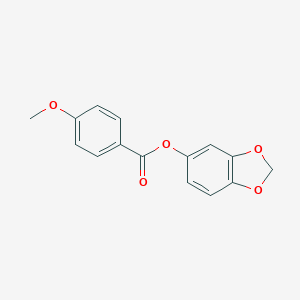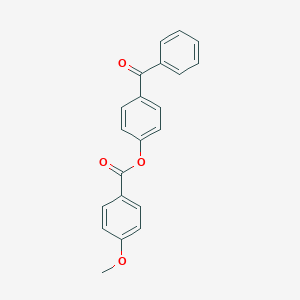
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. BDP is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
Mechanism of Action
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as ATP. This results in the inhibition of receptor activation and downstream signaling pathways, including the release of pro-inflammatory cytokines and the induction of cell death. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to induce conformational changes in the P2X7 receptor, leading to the inhibition of its function.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have a number of biochemical and physiological effects in various biological systems. In vitro studies have demonstrated that N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells, and can also inhibit the activation of the inflammasome, a key component of the innate immune response. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to induce apoptosis in cancer cells, and to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has several advantages as a tool for scientific research. It is a potent and selective antagonist of the P2X7 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain biological systems. Additionally, the use of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide as a tool for scientific research requires careful consideration of the potential off-target effects and the appropriate controls.
Future Directions
There are several future directions for the study of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and its role in various biological systems. One potential direction is the development of more potent and selective P2X7 receptor antagonists, which may have greater efficacy in the treatment of diseases such as cancer and autoimmune disorders. Another direction is the investigation of the potential therapeutic applications of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and other P2X7 receptor antagonists, including their use in combination with other drugs or therapies. Finally, further research is needed to better understand the mechanisms of action of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and its effects on various biological systems, which may provide valuable insights into the pathogenesis of disease and the development of new therapies.
Synthesis Methods
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dibromophenol with sec-butylamine to form an intermediate product, which is then reacted with 2-bromo-2-methylpropanoic acid to yield N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide. The purity of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been widely used in scientific research as a tool to study the P2X7 receptor and its role in various physiological and pathological processes. The P2X7 receptor is involved in the regulation of immune responses, inflammation, and cell death, and has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the activation of the P2X7 receptor and to modulate its downstream signaling pathways, providing a valuable tool for studying the function of this receptor in various biological systems.
properties
Molecular Formula |
C13H17Br2NO2 |
|---|---|
Molecular Weight |
379.09 g/mol |
IUPAC Name |
N-butan-2-yl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C13H17Br2NO2/c1-4-8(2)16-13(17)9(3)18-12-6-5-10(14)7-11(12)15/h5-9H,4H2,1-3H3,(H,16,17) |
InChI Key |
ACBKARFLBWLKTB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
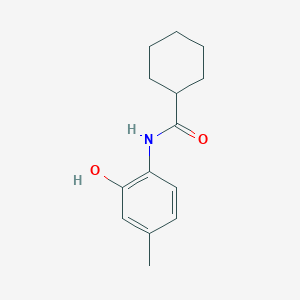
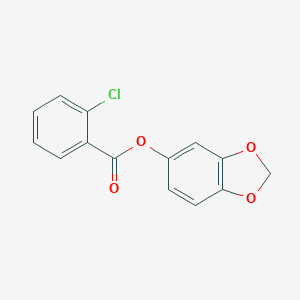
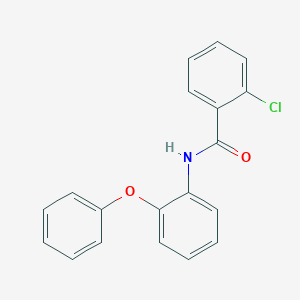
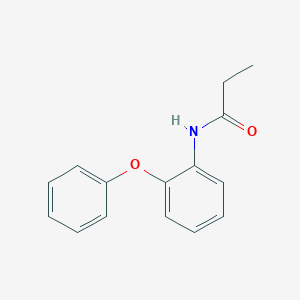
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)

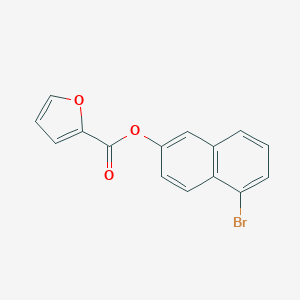
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)


